molecular formula C₃₂H₁₉N₆Na₅O₁₅S₅ B1663818 Trypan red CAS No. 574-64-1

Trypan red

Cat. No. B1663818
CAS RN: 574-64-1
M. Wt: 1002.8 g/mol
InChI Key: RBDJQFKUZPMOFH-UHFFFAOYSA-I
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Description

Trypan red is a dye that was first invented by Ehrlich in 1903 . It was the first drug to show activity against trypanosomal infections in mice . It is also used as a vital stain . The molecular formula of Trypan red is C32H19N6Na5O15S5 and it has a molecular weight of 1002.78 .


Chemical Reactions Analysis

In an acid medium, neomycin sulfate can react with Trypan red to form ion-association complexes . There is a stoichiometric ratio of 1:1 between the reaction of the neomycin sulfate with Trypan red .

Scientific Research Applications

Ophthalmology Applications

  • Cataract Surgery : Trypan Blue is used in cataract surgery to stain the anterior capsule of the eye. This aids surgeons in visualizing the capsule, especially in cases with poor red reflex or nonmature cataracts (Smith et al., 2010).

  • Lens and Intraocular Lens Studies : Studies have examined the staining properties of Trypan Blue on anterior lens capsules and various intraocular lens materials, which is crucial for understanding its implications in ophthalmic surgeries (Fritz, 2002).

Cell Biology and Microscopy

  • Measuring Cell Death : Trypan Blue is widely used in cell biology to distinguish between live and dead cells. It stains dead cells blue, easily observed under a light microscope, making it a convenient tool for assessing cell viability in cultures (Crowley et al., 2016).

  • Impact on Viable Cells : Interestingly, research has shown that Trypan Blue may enter viable cells when exposed to certain conditions like pore-forming toxins, which challenges the traditional belief that the dye only stains dead cells (Tran et al., 2011).

Analytical Chemistry

  • Spectrophotometric Determination : Trypan Red has been used in spectrophotometric determination of certain compounds. It reacts with aminoglycoside antibiotics to form ion association complexes, which can be quantified spectrophotometrically (Jiang Hong, 2005).

Molecular Biology and Biochemistry

  • Interaction with Proteins : Studies on Trypan Blue and similar dyes have revealed insights into their ability to form complexes withproteins and their self-assembly properties. This research helps understand the molecular interactions and potential applications in biochemistry and molecular biology (Skowronek et al., 2000).
  • Prion Protein Inhibition : Some research suggests that compounds related to Congo Red, including Trypan Blue, can inhibit the generation of protease-resistant prion protein, which is significant for understanding and potentially treating transmissible spongiform encephalopathies (Demaimay et al., 2000).

Miscellaneous Applications

  • Alternative Staining Techniques : In efforts to find non-toxic alternatives to traditional staining methods, research has compared Trypan Blue with other dyes for staining mycorrhizal structures, highlighting its utility and potential replacements in various biological applications (Wu et al., 2012).

properties

IUPAC Name

pentasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O15S5.5Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;;;;;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDJQFKUZPMOFH-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N6Na5O15S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024130
Record name 2,7-Naphthalenedisulfonic acid, 4,4'-((3-sulfo(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-amino-, pentasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1002.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trypan red

CAS RN

574-64-1
Record name Trypan Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,4'-((3-sulfo(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-amino-, pentasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentasodium 4,4'-[(3-sulphonato[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPAN RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2549SX0N51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
EW Hurst, JM Peters, P Melvin - British Journal of Pharmacology …, 1952 - ncbi.nlm.nih.gov
… In addition to mepacrine we included trypan red in many of the tests, as, of course, we could … We have already cited the relevant literature concerning trypan red and various neurotropic …
Number of citations: 25 www.ncbi.nlm.nih.gov
RB AIRD, L STRAIT - Archives of Neurology & Psychiatry, 1944 - jamanetwork.com
… In another study trypan red gave striking … trypan red, given intraperitoneally on separate days. The cocaine test was performed the second day after the final injection of trypan red…
Number of citations: 55 jamanetwork.com
S IWASE, K FUJITA - Gann, 1955 - jstage.jst.go.jp
… (mono-azo dye) および Trypa blue に類似す る Trypan red (dis-azo dye) を撰んだ (スルフォン化 … の内部交配 系 ラ ッテで実験例数 (実験始時) は Trypan red 群 15, その他 の実験群は 10, DAB …
Number of citations: 2 www.jstage.jst.go.jp
PA Lewis - The Journal of Experimental Medicine, 1916 - rupress.org
… of no explanation in the light of the conditions, as displayed by our work with trypan-red. … When the tap has followed shortly after the intravenous injection of trypan-red, the reformed fluid…
Number of citations: 26 rupress.org
HG Wood, II Rusoff - The Journal of Experimental Medicine, 1945 - rupress.org
… In the 10 -5 virus groups the onset of the disease was slower in the trypan red group, and … trypan red lowers the incidence of infection by MM virus. The protective action of the trypan red …
Number of citations: 17 rupress.org
RB AIRD - Archives of Neurology & Psychiatry, 1948 - jamanetwork.com
… When similar groups of cats were given injections of trypan red, the amount of cocaine … and the blood-cerebrospinal fluid barrier by trypan red was thus established by direct methods. …
Number of citations: 11 jamanetwork.com
N Niwa, M Ueno, Y Inoue - Journal of Crustacean Biology, 1998 - academic.oup.com
… Two kinds of vital stains, trypan blue and trypan red, were injected into a small fresh-water shrimp… granule constitutes a final storage site of toxic stains, such as trypan blue or trypan red. …
Number of citations: 8 academic.oup.com
RB Krauss - Journal of the American Chemical Society, 1914 - ACS Publications
… a resemblance biologically to trypan-red. In view of our failure to prepare trypan-red from pure components we do not consider it certain that iodized trypan-red with iodine substituted …
Number of citations: 5 pubs.acs.org
X Hu, S Liu, H Luo - Acta Chimica Sinica, 2003 - sioc-journal.cn
… In weak acid medium, some aminoglycoside antibiotics, such as kanamycin (KAJMA), gentamicin (GEN), tobramycin (TOB) and neomycin (NEO), or acid bisazo dye trypan red (TR) …
Number of citations: 25 sioc-journal.cn
C ANGEL, AM HARTMAN, ML BURKETT… - The Journal of …, 1965 - journals.lww.com
… cat with the vital dye, trypan red, tends to lessen or prevent the permeability effects of electroshock. Furthermore, evidence is also presented indicating that trypan red acts to block the …
Number of citations: 15 journals.lww.com

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